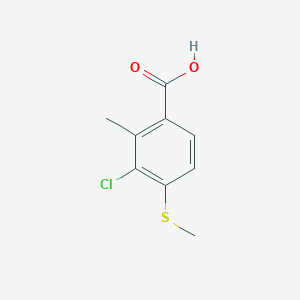![molecular formula C16H20I2N2O6 B14148580 N-[[4-[Bis(2-iodoethyl)amino]phenoxy]carbonyl]-L-glutamic acid CAS No. 156079-88-8](/img/structure/B14148580.png)
N-[[4-[Bis(2-iodoethyl)amino]phenoxy]carbonyl]-L-glutamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-[Bis(2-iodoethyl)amino]phenoxy]carbonyl]glutamic acid typically involves the following steps:
Protection of Glutamic Acid: The carboxyl groups of glutamic acid are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Phenoxycarbonyl Group: The protected glutamic acid is reacted with 4-nitrophenyl chloroformate to introduce the phenoxycarbonyl group.
Substitution with Bis(2-iodoethyl)amine: The nitro group is reduced to an amine, which is then reacted with bis(2-iodoethyl)amine to form the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
化学反应分析
Types of Reactions
N-[[4-[Bis(2-iodoethyl)amino]phenoxy]carbonyl]glutamic acid undergoes various chemical reactions, including:
Substitution Reactions: The bis(2-iodoethyl)amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester bonds in the compound can be hydrolyzed to release the parent glutamic acid and other by-products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis typically produces glutamic acid and phenoxycarbonyl derivatives .
科学研究应用
N-[[4-[Bis(2-iodoethyl)amino]phenoxy]carbonyl]glutamic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its role in targeted cancer therapies, particularly in Antibody Directed Enzyme Prodrug Therapy (ADEPT).
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of N-[[4-[Bis(2-iodoethyl)amino]phenoxy]carbonyl]glutamic acid involves its conversion to an active form in the presence of specific enzymes. In ADEPT, the compound is converted to a cytotoxic agent by the enzyme carboxypeptidase G2, which is targeted to cancer cells using an antibody. This targeted activation minimizes damage to healthy cells and enhances the therapeutic efficacy .
相似化合物的比较
Similar Compounds
Chlorambucil: A classical nitrogen mustard used in cancer therapy.
Melphalan: Another nitrogen mustard with similar applications.
Cyclophosphamide: A widely used chemotherapeutic agent with a different mechanism of activation.
Uniqueness
N-[[4-[Bis(2-iodoethyl)amino]phenoxy]carbonyl]glutamic acid is unique due to its specific activation mechanism in ADEPT, which allows for targeted therapy with reduced side effects. Its bis(2-iodoethyl)amino group provides enhanced reactivity, making it a valuable compound in both research and therapeutic applications .
属性
CAS 编号 |
156079-88-8 |
|---|---|
分子式 |
C16H20I2N2O6 |
分子量 |
590.15 g/mol |
IUPAC 名称 |
(2S)-2-[[4-[bis(2-iodoethyl)amino]phenoxy]carbonylamino]pentanedioic acid |
InChI |
InChI=1S/C16H20I2N2O6/c17-7-9-20(10-8-18)11-1-3-12(4-2-11)26-16(25)19-13(15(23)24)5-6-14(21)22/h1-4,13H,5-10H2,(H,19,25)(H,21,22)(H,23,24)/t13-/m0/s1 |
InChI 键 |
GLJZEYQJFGCTQN-ZDUSSCGKSA-N |
手性 SMILES |
C1=CC(=CC=C1N(CCI)CCI)OC(=O)N[C@@H](CCC(=O)O)C(=O)O |
规范 SMILES |
C1=CC(=CC=C1N(CCI)CCI)OC(=O)NC(CCC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


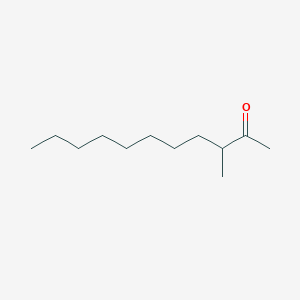
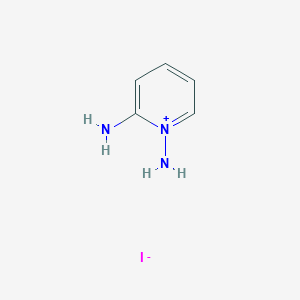

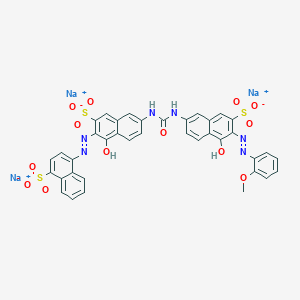
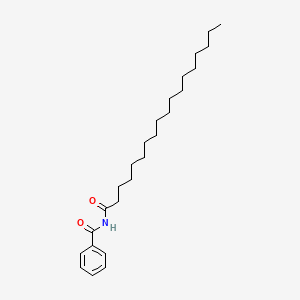
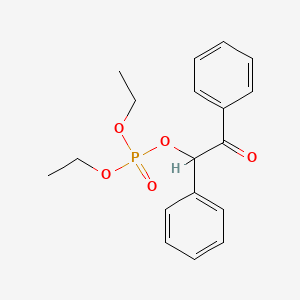
![(E)-4-[2-[2-(4-ethoxyphenyl)acetyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B14148529.png)
![2-(5-hydroxy-1H-pyrazol-3-yl)-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14148534.png)
![N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis{2-[(2,4-dichlorobenzyl)sulfanyl]acetamide}](/img/structure/B14148541.png)

![[2-(Acetyloxy)phenyl]boronic acid](/img/structure/B14148557.png)
![(E)-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-3-en-2-one](/img/structure/B14148559.png)
![Ethyl 4-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate](/img/structure/B14148567.png)
